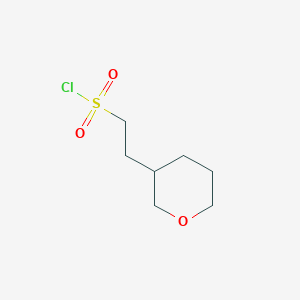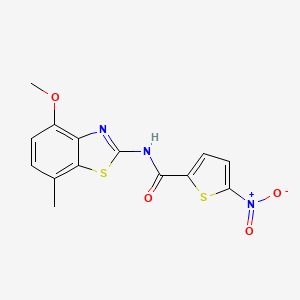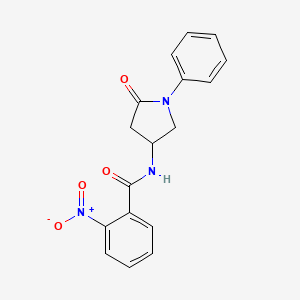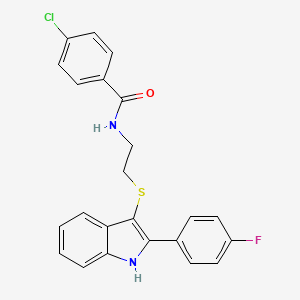![molecular formula C17H15F3O2S B2975754 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone CAS No. 344279-36-3](/img/structure/B2975754.png)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with a complex structure. It contains a hydroxy group (-OH), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3), attached to different phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the introduction of the hydroxy, sulfanyl, and trifluoromethyl groups, and the formation of the ethanone backbone .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl rings and the ethanone backbone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the hydroxy, sulfanyl, and trifluoromethyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the structure of the molecule and the functional groups present .Applications De Recherche Scientifique
Fluorescent Probes for Biological Systems
One study highlights the development of a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. The probe exhibited strong fluorescence and was highly selective and sensitive to H2S, demonstrating potential for studying the effect of H2S in biological systems (Fang et al., 2019).
Molecular Crystal Formation
Another study focused on the formation of molecular crystals of 1,1,2,2-Tetrakis(4-hydroxyphenyl)Ethane with Sulfoxides, showing the selective inclusion from a mixture of dimethyl sulfoxide or diphenyl sulfoxide (Sato et al., 1999).
Colorimetric and Fluorescent Sensors
Research on antipyrine derived Schiff base as a colorimetric sensor for Fe(III) and “turn-on” fluorescent sensor for Al(III) was conducted. This study utilized a similar compound for the selective detection of metal ions in methanol solution, revealing its potential in environmental monitoring (Soufeena & Aravindakshan, 2019).
Synthesis and Biological Activity of Derivatives
Another area of application involves the synthesis and study of biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives. These compounds showed significant antioxidant effects and potential for drug development (Farzaliyev et al., 2020).
Polymeric Materials for Fuel-Cell Applications
Research has also delved into the synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications. These materials demonstrated promising mechanical properties and proton conductivity, indicating their utility in energy technologies (Bae et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2S/c1-10-6-12(7-11(2)16(10)22)15(21)9-23-14-5-3-4-13(8-14)17(18,19)20/h3-8,22H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUQVMXOTMPBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)



![4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2975689.png)
![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)



